4-[3-(pent-4-yn-1-yl)-3H-diazirin-3-yl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Pent-4-yn-1-yl)-3H-diazirin-3-yl]butanoic acid is a versatile chemical compound used extensively in scientific research. Its unique structure, featuring a diazirine ring and a pentynyl group, makes it particularly valuable for probing protein-protein interactions and mapping ligand-receptor binding sites. This compound is known for its ability to enable precise spatial labeling, making it an invaluable tool in various biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(pent-4-yn-1-yl)-3H-diazirin-3-yl]butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of Pent-4-yn-1-ol: This can be achieved through the reaction of propargyl bromide with formaldehyde, followed by reduction with sodium borohydride.
Formation of Diazirine Ring: The pent-4-yn-1-ol is then reacted with a diazirine precursor, such as 3-chloro-3H-diazirine, under basic conditions to form the diazirine ring.
Coupling with Butanoic Acid: The final step involves coupling the diazirine-containing intermediate with butanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:
Large-scale synthesis of intermediates: Using industrial-grade reagents and solvents.
Optimization of reaction conditions: To maximize yield and minimize by-products.
Purification: Using techniques such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Pent-4-yn-1-yl)-3H-diazirin-3-yl]butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The diazirine ring can undergo substitution reactions with nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted diazirine derivatives.
Scientific Research Applications
4-[3-(Pent-4-yn-1-yl)-3H-diazirin-3-yl]butanoic acid is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a photoaffinity labeling reagent to study molecular interactions.
Biology: Employed in the study of protein-protein interactions and mapping ligand-receptor binding sites.
Medicine: Utilized in drug discovery and development to identify potential drug targets.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(pent-4-yn-1-yl)-3H-diazirin-3-yl]butanoic acid involves the formation of a highly reactive carbene intermediate upon exposure to ultraviolet light. This carbene can then insert into nearby chemical bonds, allowing for the covalent labeling of target molecules. The molecular targets and pathways involved include:
Protein-protein interactions: The compound can label interacting proteins, enabling the study of their interactions.
Ligand-receptor binding: It can map binding sites by covalently attaching to the receptor upon ligand binding.
Comparison with Similar Compounds
4-[3-(Pent-4-yn-1-yl)-3H-diazirin-3-yl]butanoic acid is unique due to its combination of a diazirine ring and a pentynyl group. Similar compounds include:
Pent-4-yn-1-ol: Lacks the diazirine ring, making it less suitable for photoaffinity labeling.
3-Chloro-3H-diazirine: Lacks the pentynyl group, limiting its applications in spatial labeling.
Diazirine derivatives: Other diazirine-containing compounds may not have the same reactivity or specificity.
Properties
CAS No. |
1443248-11-0 |
---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-(3-pent-4-ynyldiazirin-3-yl)butanoic acid |
InChI |
InChI=1S/C10H14N2O2/c1-2-3-4-7-10(11-12-10)8-5-6-9(13)14/h1H,3-8H2,(H,13,14) |
InChI Key |
JZGGFORFCRUNPG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCC1(N=N1)CCCC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.